L-Valine, N-[(1R)-2,2,2-trifluoro-1-phenylethyl]-
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Overview
Description
L-Valine, N-[(1R)-2,2,2-trifluoro-1-phenylethyl]- is a derivative of the essential amino acid L-Valine This compound is characterized by the presence of a trifluoromethyl group and a phenylethyl group attached to the nitrogen atom of the valine molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Valine, N-[(1R)-2,2,2-trifluoro-1-phenylethyl]- typically involves the reaction of L-Valine with 2,2,2-trifluoro-1-phenylethylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is performed in an organic solvent such as dichloromethane at room temperature, and the product is purified using chromatographic techniques .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
L-Valine, N-[(1R)-2,2,2-trifluoro-1-phenylethyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
L-Valine, N-[(1R)-2,2,2-trifluoro-1-phenylethyl]- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Studied for its potential role in modulating enzyme activity and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as enhanced stability or reactivity
Mechanism of Action
The mechanism of action of L-Valine, N-[(1R)-2,2,2-trifluoro-1-phenylethyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets. The phenylethyl group can contribute to the compound’s hydrophobic interactions, further stabilizing the binding. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
L-Valine: The parent amino acid, essential for protein synthesis and metabolic functions.
L-Leucine: Another branched-chain amino acid with similar metabolic roles.
L-Isoleucine: Similar in structure and function to L-Valine and L-Leucine.
Uniqueness
L-Valine, N-[(1R)-2,2,2-trifluoro-1-phenylethyl]- is unique due to the presence of the trifluoromethyl and phenylethyl groups, which confer distinct chemical and biological properties. These modifications can enhance the compound’s stability, reactivity, and specificity towards molecular targets, making it a valuable tool in scientific research and industrial applications .
Properties
CAS No. |
875272-76-7 |
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Molecular Formula |
C13H16F3NO2 |
Molecular Weight |
275.27 g/mol |
IUPAC Name |
(2S)-3-methyl-2-[[(1R)-2,2,2-trifluoro-1-phenylethyl]amino]butanoic acid |
InChI |
InChI=1S/C13H16F3NO2/c1-8(2)10(12(18)19)17-11(13(14,15)16)9-6-4-3-5-7-9/h3-8,10-11,17H,1-2H3,(H,18,19)/t10-,11+/m0/s1 |
InChI Key |
PIIIODYMJKDDQP-WDEREUQCSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)N[C@H](C1=CC=CC=C1)C(F)(F)F |
Canonical SMILES |
CC(C)C(C(=O)O)NC(C1=CC=CC=C1)C(F)(F)F |
Origin of Product |
United States |
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